molecular formula C12H12N2O3S2 B3351471 Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]- CAS No. 36301-90-3

Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-

Cat. No.: B3351471
CAS No.: 36301-90-3
M. Wt: 296.4 g/mol
InChI Key: BZNVDUCTHUKQRI-UHFFFAOYSA-N
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Description

The compound "Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-" is a structurally complex molecule featuring:

  • Thioether linkage: A sulfur atom bridging the acetic acid moiety to a heterocyclic core.
  • 4-Imidazolidinyl core: A five-membered ring with nitrogen and sulfur atoms at positions 2 and 4, respectively, substituted with a phenyl group at N1 and a ketone at C3.

Properties

IUPAC Name

2-[(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c15-10(16)7-19-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNVDUCTHUKQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387685
Record name Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36301-90-3
Record name Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]- typically involves multiple steps. One common method starts with the preparation of the imidazolidinyl ring, followed by the introduction of the phenyl and thioxo groups. The final step involves the attachment of the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are less common due to its specialized applications. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions vary widely depending on the specific reaction and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .

Scientific Research Applications

Overview

Acetic acid, specifically the compound known as [(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio] , is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry, biology, and industrial applications. This compound is characterized by its unique structural features, which include a five-membered ring containing both sulfur and nitrogen atoms.

Medicinal Chemistry

The compound exhibits a range of biological activities, making it a valuable scaffold in drug design. Its derivatives have been explored for their antimicrobial , anticancer , and anti-inflammatory properties. For instance:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Biological Research

In biological contexts, the compound acts on specific molecular targets, influencing various biochemical pathways. Its role as a ligand in coordination chemistry allows it to participate in complexation reactions with metal ions, which can be utilized in biological assays and drug delivery systems .

Industrial Applications

The compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its unique chemical properties facilitate its use in creating more complex molecules necessary for agricultural applications, such as pesticides and herbicides .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Development : A study conducted at a pharmaceutical research institute demonstrated that modifications to the thioxo-imidazolidinyl structure enhanced antimicrobial efficacy against resistant bacterial strains .
  • Cancer Research : In vitro studies showed that certain derivatives of this compound could significantly reduce tumor cell viability by inducing apoptosis through mitochondrial pathways .
  • Agrochemical Synthesis : An industrial application report indicated successful synthesis of a new class of herbicides using this compound as an intermediate, showcasing its potential for agricultural innovation .

Mechanism of Action

The mechanism of action of acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]- involves its interaction with specific molecular targets. The phenyl and thioxo groups play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Core Heterocyclic Framework

Compound Class Core Structure Key Substituents Example Compound(s) Reference
4-Imidazolidinyl Derivatives 5-membered ring with N and S Phenyl (N1), thioxo (C2), ketone (C5) Target compound; 1-acetyl-3-[(5-bromo-2-acetoxy-phenylmethylene)-amino]-4-oxo-imidazolidin-2-thione
Thiazolidinone Derivatives 5-membered ring with S and O Arylalkylidene (C5), thioxo (C2) [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids
Benzimidazole Hybrids Fused benzene-imidazole Methylene linkage to thiazolidinone 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids

Key Observations :

  • The target compound’s imidazolidinyl core distinguishes it from thiazolidinones (which have a sulfur and ketone at positions 1 and 2) but shares the thioxo group and acetic acid moiety with both classes .
  • Hybrid structures, such as benzimidazole-linked thiazolidinones, demonstrate enhanced anticancer activity due to aromatic substituents, suggesting the phenyl group in the target compound may similarly influence bioactivity .

Substituent Effects on Bioactivity

  • Halogen/Acetoxy Substituents : In , bromo and acetoxy groups on the phenyl ring modulate electronic effects, which could alter reactivity or binding affinity .
  • Arylalkylidene Chains: In thiazolidinones (), these substituents confer antifungal activity, implying that analogous modifications in the target compound might expand its biological profile .

Implications for Target Compound :

  • The thioether linkage in the target compound may enhance metabolic stability compared to ester or amide linkages in and derivatives .

Biological Activity

Overview

Acetic acid, specifically the compound 4-Imidazolidineacetic acid, 5-oxo-1-phenyl-2-thioxo-, is a heterocyclic compound known for its diverse biological activities. This compound is part of the thiazolidine family and exhibits a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure:

  • IUPAC Name: 2-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetic acid
  • Molecular Formula: C11H10N2O3S
  • CAS Number: 29588-04-3

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may act through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity: Compounds in the thiazolidine family often inhibit enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Antimicrobial Action: The presence of sulfur and nitrogen atoms enhances its ability to disrupt microbial cell membranes and inhibit growth.
  • Anti-inflammatory Effects: By modulating inflammatory pathways, this compound can reduce tissue damage and promote healing.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives containing imidazolidine structures have been evaluated for their effectiveness against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using MTT assays.

CompoundCell LineIC50 (μM)
3dHeLa29
3cMCF-773

These results suggest that modifications to the imidazolidine structure can enhance cytotoxic activity.

Anti-inflammatory Properties

The compound's structure allows it to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This property is particularly useful in developing treatments for chronic inflammatory conditions.

Case Studies

  • Cytotoxic Evaluation : A study focused on synthesizing new derivatives based on the imidazolidine scaffold showed enhanced cytotoxic effects when combined with phthalimide moieties. The study highlighted that structural modifications could lead to compounds with better efficacy against specific cancer cell lines .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of various thiazolidine derivatives, demonstrating that those containing sulfur atoms exhibited superior activity against common bacterial strains .

Q & A

Q. What experimental controls are essential when evaluating antimicrobial activity to avoid false positives?

  • Methodological Answer : Include:
  • Solvent controls (e.g., DMSO at equivalent concentrations).
  • Reference antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Minimum inhibitory concentration (MIC) assays in triplicate to confirm reproducibility.
    Biofilm inhibition studies (via crystal violet staining) further distinguish bactericidal vs. bacteriostatic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-
Reactant of Route 2
Reactant of Route 2
Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-

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